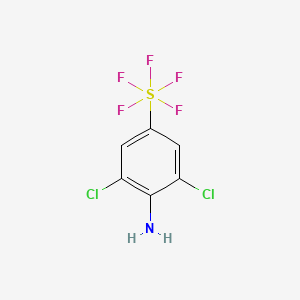

2,6-Dichloro-4-(pentafluorosulfur)aniline

Description

Context of Organofluorine Chemistry and its Significance in Advanced Materials and Chemical Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. numberanalytics.comjst.go.jp The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart exceptional thermal stability and chemical inertness to fluorinated compounds. jst.go.jpnumberanalytics.com

This unique combination of properties is leveraged in the development of advanced materials, such as high-performance fluoropolymers used in aerospace and electronics for their durability and resistance to harsh conditions. numberanalytics.comnumberanalytics.com In the realm of chemical synthesis, fluorinated compounds are crucial intermediates and building blocks for creating pharmaceuticals and agrochemicals with enhanced efficacy and stability. numberanalytics.comelsevierpure.com The history of organofluorine chemistry dates back to the early 20th century and has evolved significantly, driven by the continuous development of new and more efficient fluorination methods. numberanalytics.comnumberanalytics.com

Importance and Unique Attributes of the Pentafluorosulfanyl (SF₅) Group in Molecular Design

The pentafluorosulfanyl (SF₅) group has emerged as a particularly valuable substituent in molecular design, often dubbed a "super-trifluoromethyl group" due to its superior properties compared to the more common trifluoromethyl (CF₃) group. researchgate.netenamine.netnih.gov Its unique attributes make it highly attractive for applications in medicinal chemistry, crop protection, and materials science. researchgate.netnih.govrowansci.comresearchgate.net

The key properties of the SF₅ group include:

High Electronegativity : The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups, which can significantly modify a molecule's electronic properties. rowansci.comresearchgate.net

Thermal and Chemical Stability : The strength of the sulfur-fluorine bonds provides excellent resistance to thermal degradation and chemical reactions, contributing to the development of highly stable compounds. nih.govrowansci.comrsc.org

Lipophilicity : Despite its high electronegativity, the SF₅ group increases the lipophilicity of a molecule, which can enhance cell membrane permeability—a crucial factor in drug design. rowansci.comnih.gov

Steric Profile : With a unique octahedral geometry and a volume intermediate between a tert-butyl and a trifluoromethyl group, the SF₅ group can facilitate more selective interactions with biological targets. nih.gov

These characteristics make the SF₅ group an effective bioisostere for other functional groups like trifluoromethyl, tert-butyl, or nitro groups in the design of new bioactive compounds. rowansci.comnih.gov

Table 1: Comparison of Physicochemical Properties of Fluorinated Groups

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

|---|---|---|

| Electronegativity (Hammett Constant, σp) | 0.68 researchgate.netnih.gov | 0.53 - 0.54 researchgate.netnih.gov |

| Lipophilicity (Hansch Parameter, π) | 1.23 nih.gov | 0.88 nih.gov |

| Volume (ų) | 55.4 nih.gov | 34.6 nih.gov |

| Geometry | Octahedral nih.gov | Tetrahedral |

Overview of Halogenated Anilines: Synthetic Utility and General Reactivity Trends

Halogenated anilines are a class of compounds widely recognized for their utility as synthetic intermediates. nih.gov The aniline (B41778) structure features an amino group (-NH₂) on a benzene (B151609) ring, which is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com This high reactivity can make controlling reactions like halogenation challenging, often leading to the formation of di- or tri-substituted products. libretexts.org

Despite this high reactivity, or sometimes because of it, halogenated anilines are crucial building blocks. They are frequently used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The presence and position of halogen atoms on the aniline ring influence the molecule's reactivity, regioselectivity in subsequent reactions, and the properties of the final product. For example, chloroanilines are common precursors in the synthesis of pharmaceuticals, dyes, and agrochemicals. acs.orgnbinno.com The synthesis of these compounds often involves direct halogenation of aniline or its derivatives, a process that requires careful control to achieve the desired substitution pattern. nih.govlibretexts.org

Rationale for Dedicated Research on 2,6-Dichloro-4-(pentafluorosulfur)aniline: Addressing Specific Research Gaps

The specific structure of this compound presents a compelling case for dedicated research. It combines three distinct structural motifs, each contributing unique properties, and the synergy between them is an area ripe for investigation.

The rationale for its study is built upon:

A Unique Combination of Electronic Effects : The molecule contains the extremely electron-withdrawing SF₅ group at the para-position and two electron-withdrawing chlorine atoms at the ortho-positions. This arrangement significantly deactivates the aromatic ring and lowers the basicity of the amino group, creating a chemical environment distinct from simpler anilines.

Steric Influence : The two chlorine atoms flanking the amino group provide significant steric hindrance. This can influence the molecule's conformation and direct the reactivity of the amino group or the remaining positions on the aromatic ring in subsequent synthetic transformations.

Potential as a Novel Building Block : The combination of these electronic and steric features makes this compound a potentially valuable intermediate. It could enable the synthesis of novel compounds with tailored properties for advanced materials or biologically active molecules where stability, lipophilicity, and specific electronic characteristics are desired.

Research into this specific compound addresses a gap in understanding how these potent functional groups—the ortho-dichlorination and the para-SF₅ group—collectively modulate the reactivity and properties of the aniline scaffold.

Historical Evolution of Pentafluorosulfanyl Compound Chemistry and Related Aniline Derivatives

The field of organo-pentafluorosulfanyl chemistry has a history spanning over six decades. The first organic compound featuring the SF₅ group was reported in the 1950s, with foundational studies on its electronic effects appearing in the early 1960s. nih.govacs.org For many years, the practical application of SF₅-containing compounds was limited. researchgate.netrsc.org This was largely due to the significant synthetic challenges and harsh reaction conditions required to introduce the SF₅ group into organic molecules. nih.gov

A resurgence of interest has occurred in recent decades, spurred by the development of new and more accessible synthetic methodologies. nih.gov These advancements have made SF₅-containing building blocks, such as 4-(pentafluorosulfanyl)aniline, more readily available, fueling their exploration in various fields. figshare.commarketreportanalytics.com This has led to a rapid expansion of SF₅ chemistry, with a growing number of applications in medicinal chemistry, agrochemicals, and the design of optoelectronic materials. rsc.orgnih.gov

Table 2: Timeline of Key Developments in Pentafluorosulfanyl Chemistry

| Date | Development | Significance |

|---|---|---|

| 1950 | First organic pentafluorosulfanyl compound described. nih.gov | Marks the beginning of organo-SF₅ chemistry. |

| 1962 | Publication of research on the electrical effect of the SF₅ group. acs.org | Provided early, fundamental understanding of the group's electronic properties. |

| Late 20th Century | Limited application due to synthetic difficulties. researchgate.netrsc.orgnih.gov | The field remained niche because of the challenges in creating SF₅-containing molecules. |

| ~2015 - Present | Development of new synthetic approaches and availability of SF₅ building blocks. nih.gov | Enabled broader access and spurred a rapid increase in research and applications. |

| Recent Years | Increased use in medicinal chemistry, materials science, and agrochemicals. rowansci.comresearchgate.netrsc.org | The unique properties of the SF₅ group are now being actively exploited in various high-tech fields. |

Properties

IUPAC Name |

2,6-dichloro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGSJWMECCOIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Pentafluorosulfur Aniline and Its Advanced Structural Analogs

Conventional Synthetic Routes to Halogenated Anilines

The synthesis of halogenated anilines is a fundamental process in organic chemistry, with various methods developed to achieve specific substitution patterns. For a molecule like 2,6-dichloroaniline (B118687), a common precursor, direct chlorination of aniline (B41778) can be challenging due to the high reactivity of the amino group, which can lead to over-chlorination and the formation of undesired isomers.

A more controlled approach involves a multi-step sequence. For instance, aniline can first be acetylated to form acetanilide (B955). The acetyl group protects the amino functionality and directs subsequent electrophilic substitution to the ortho and para positions. Chlorination of acetanilide, followed by hydrolysis of the acetyl group, can yield dichlorinated anilines. However, achieving the specific 2,6-disubstitution pattern often requires more tailored strategies.

One documented method for synthesizing 2,6-dichloroaniline starts with aniline, which is first converted to 2,4,6-trichloroaniline (B165571) hydrochloride through a reaction with hydrochloric acid and hydrogen peroxide. google.com This intermediate is then subjected to steam distillation to yield 2,4,6-trichloroaniline. google.com Subsequent steps involve the protection of the amino group via reaction with acetic anhydride (B1165640) to form 2,4,6-trichloroacetanilide, followed by a reduction reaction to remove the chlorine atom at the 4-position, yielding 2,6-dichloroacetanilide. google.com Finally, hydrolysis of the acetanilide in an alkaline solution affords the desired 2,6-dichloroaniline. google.com

Another approach involves the decarboxylation of 3,5-dichloro-4-amino-benzoate. chemicalbook.com This reaction is carried out in an autoclave with water at high temperatures, followed by steam distillation to recover the 2,6-dichloroaniline product. chemicalbook.com

For the trifluoromethyl analogue, 2,6-dichloro-4-(trifluoromethyl)aniline, a common industrial synthesis starts from 4-chlorobenzotrifluoride. wipo.intgoogle.com This starting material undergoes halogenation with chlorine to produce 3,4,5-trichlorobenzotrifluoride. wipo.intgoogle.com Subsequent amination with ammonia (B1221849) leads to the formation of 2,6-dichloro-4-(trifluoromethyl)aniline. wipo.intgoogle.com An alternative route begins with the amination of p-chlorobenzotrifluoride to 4-(trifluoromethyl)aniline, which is then subjected to ring chlorination to yield the final product. google.comgoogle.com

Strategies for the Introduction of the Pentafluorosulfanyl (SF₅) Moiety onto Aromatic Systems

The pentafluorosulfanyl (SF₅) group is highly valued in medicinal and agrochemical research for its unique electronic properties and high stability. rowansci.comnih.gov Often referred to as a "super-trifluoromethyl group," its introduction onto aromatic rings requires specialized synthetic methods due to the challenging nature of forming the C-S(VI) bond. nih.gov

Oxidative Fluorination Approaches

Oxidative fluorination is a primary method for synthesizing aryl-SF₅ compounds. This approach typically involves the reaction of an aryl sulfur compound, such as a diaryl disulfide, with a strong fluorinating agent. Historically, harsh and hazardous reagents like fluorine gas (F₂), silver(II) fluoride (B91410) (AgF₂), or xenon difluoride (XeF₂) were employed. eenukraine.com These methods, while effective, often require specialized equipment and stringent safety precautions. eenukraine.com

More recent developments have focused on milder and more accessible reagents. A significant advancement is the use of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF). nih.gov This system provides a safer and more practical alternative to gaseous reagents for the synthesis of aryl tetrafluoro-λ⁶-sulfanyl chlorides (aryl-SF₄Cl) from diaryl disulfides. nih.gov These aryl-SF₄Cl intermediates are then converted to the final aryl-SF₅ compounds through a subsequent chlorine-fluorine exchange reaction. nih.gov This two-step process has broadened the accessibility of SF₅-containing aromatic compounds. nih.gov

Another innovative approach utilizes onium fluoroargentate(II) complexes, which can be generated in situ from silver(II) fluoride and an onium salt. chemrxiv.org This method allows for the direct and high-yielding oxidative fluorination of various aryl and heteroaryl thiol derivatives to their corresponding SF₅ compounds. chemrxiv.org The reaction is believed to proceed through an aryl sulfur trifluoride (Ar-SF₃) intermediate, which is then further oxidized to the final product. chemrxiv.org

Radical Addition Reactions (e.g., SF₅Cl to Anilines or Precursors)

The radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated systems, such as alkenes and alkynes, is a key method for introducing the SF₅ group into aliphatic chains. researchgate.netgoogle.comresearchgate.net This reaction is typically initiated by a radical initiator, which abstracts a chlorine atom from SF₅Cl to generate the reactive SF₅ radical. This radical then adds to the double or triple bond of the substrate.

Triethylborane (Et₃B) in the presence of oxygen is a classic initiator for this transformation. beilstein-journals.org However, the pyrophoric nature of Et₃B has led to the development of safer alternatives. beilstein-journals.org Amine-borane complexes have emerged as air-stable and effective radical initiators for the SF₅Cl addition to a variety of alkenes and alkynes, providing a complementary and more user-friendly method. beilstein-journals.orgbeilstein-journals.orgresearchgate.net More recently, light-activated methods for the addition of SF₅Cl have also been explored, offering another alternative to traditional initiators. bohrium.com While this method is primarily used for aliphatic compounds, it can be applied to precursors that can later be converted into anilines.

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-SF₅ Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.govrsc.orgnih.gov While direct cross-coupling to form a C-SF₅ bond is challenging, these methods are instrumental in preparing the necessary precursors for SF₅ incorporation.

For instance, palladium- or copper-catalyzed cross-coupling reactions can be used to synthesize aryl thiols or diaryl disulfides from aryl halides. bohrium.com These sulfur-containing intermediates can then be subjected to oxidative fluorination to introduce the SF₅ group. This two-step sequence, involving a cross-coupling reaction followed by oxidative fluorination, provides a versatile and modular approach to a wide range of SF₅-substituted aromatic compounds. chemrxiv.org

A notable example of a related cross-coupling strategy is the Negishi cross-coupling, which has been successfully employed to synthesize SF₅-containing aromatic amino acids. researchgate.net In this approach, an organozinc reagent is coupled with an aryl halide bearing the SF₅ group in the presence of a palladium catalyst. researchgate.net This demonstrates the power of transition-metal catalysis in constructing complex molecules that feature the SF₅ moiety. researchgate.net

Nucleophilic Aromatic Substitution Routes for SF₅ Incorporation

Nucleophilic aromatic substitution (SₙAr) is a powerful tool for functionalizing electron-deficient aromatic rings. nih.gov The strong electron-withdrawing nature of the SF₅ group can activate an aromatic ring towards SₙAr reactions. beilstein-journals.org This allows for the introduction of various nucleophiles onto an SF₅-substituted arene.

For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo SₙAr reactions where the fluorine atom is displaced by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This provides a route to a variety of novel 3,5-disubstituted SF₅-benzenes. beilstein-journals.org

Another important application is the vicarious nucleophilic substitution (VNS) of hydrogen. nih.govacs.org In this reaction, a carbanion attacks an electron-deficient aromatic ring, such as nitro-(pentafluorosulfanyl)benzene, leading to the substitution of a hydrogen atom. nih.govacs.org This method has been used to prepare 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes in good yields. nih.govacs.org The resulting nitro compounds can then be reduced to the corresponding anilines, providing a pathway to substituted (pentafluorosulfanyl)anilines. nih.govacs.org

Multi-Step Convergent Syntheses for 2,6-Dichloro-4-(pentafluorosulfur)aniline

The synthesis of a highly substituted molecule like this compound is best approached through a convergent strategy. This involves the independent synthesis of key fragments, which are then combined in the later stages of the synthesis. This approach is generally more efficient and allows for greater flexibility in modifying the final structure.

A plausible convergent synthesis for this compound would likely involve the preparation of two key intermediates: a 2,6-dichloroaniline derivative and a precursor containing the 4-(pentafluorosulfur)phenyl moiety.

One potential route could start with the synthesis of 4-amino-3,5-dichlorobenzoic acid. This intermediate could then be coupled with a suitable sulfur-containing fragment, followed by oxidative fluorination to install the SF₅ group. Subsequent decarboxylation would then yield the target molecule.

Alternatively, a strategy could begin with a pre-functionalized SF₅-containing building block, such as 4-(pentafluorosulfur)aniline. This aniline could then be subjected to a selective dichlorination reaction. However, controlling the regioselectivity of the chlorination could be challenging. A more controlled approach would involve the protection of the amino group, followed by directed ortho-lithiation and subsequent reaction with a chlorinating agent.

A more robust convergent approach would involve a transition-metal-catalyzed cross-coupling reaction as the key bond-forming step. For example, a suitably protected 2,6-dichloro-4-bromoaniline could be coupled with a reagent that delivers the SF₅ group, or a precursor that can be converted to the SF₅ group. While direct C-SF₅ bond formation via cross-coupling is not yet a standard method, the coupling of a thiol or disulfide followed by oxidative fluorination represents a viable strategy.

The following table summarizes the key synthetic strategies discussed:

| Strategy | Description | Key Reagents/Conditions | Advantages | Limitations |

| Oxidative Fluorination | Direct fluorination of aryl sulfur compounds to form the SF₅ group. eenukraine.comchemrxiv.org | AgF₂, F₂, XeF₂, TCICA/KF, onium fluoroargentate(II) complexes. eenukraine.comnih.govchemrxiv.org | Direct introduction of the SF₅ group. | Often requires harsh or specialized reagents. eenukraine.com |

| Radical Addition | Addition of the SF₅ radical to unsaturated bonds. researchgate.netbeilstein-journals.org | SF₅Cl, Et₃B/O₂, amine-borane complexes, light. beilstein-journals.orgbeilstein-journals.orgbohrium.com | Effective for aliphatic SF₅ compounds. | Not directly applicable to aromatic systems. |

| Transition-Metal Catalysis | Cross-coupling of precursors followed by SF₅ installation. bohrium.comresearchgate.net | Palladium or copper catalysts. bohrium.comresearchgate.net | High efficiency and modularity. | Indirect method for SF₅ introduction. |

| Nucleophilic Aromatic Substitution | Functionalization of SF₅-activated aromatic rings. beilstein-journals.orgnih.gov | Strong nucleophiles, electron-deficient SF₅-arenes. beilstein-journals.orgnih.gov | Versatile for introducing other functional groups. | Requires an already-formed SF₅-arene. |

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing environmentally responsible and economically viable manufacturing processes. Key areas of focus include the use of safer solvents and the improvement of reaction efficiency through atom and step economy.

Traditional electrophilic aromatic chlorination reactions have frequently relied on the use of chlorinated solvents such as carbon tetrachloride (CCl4), chloroform (B151607) (CHCl3), and dichloromethane (B109758) (CH2Cl2). acsgcipr.org These solvents are associated with significant environmental and health concerns, prompting research into greener alternatives.

Recent advancements have demonstrated the viability of aqueous media for aromatic chlorination. For instance, the use of N-Chlorosuccinimide (NCS) as a chlorinating agent in water provides an effective, organic solvent-free system that operates under mild conditions, offering high yields for the chlorination of various arenes. isca.me Another approach involves the use of ionic liquids, which have been proposed as effective media and promoters for chlorination reactions. acsgcipr.org For the synthesis of aniline derivatives specifically, electrochemical methods utilizing methanol (B129727) as both a solvent and reagent have been shown to be highly atom-efficient. researchgate.net While specific solvent systems for the dichlorination of 4-(pentafluorosulfur)aniline are not widely documented, these examples highlight a clear trend towards replacing conventional hazardous solvents with more environmentally benign options like water, alcohols, or specialized media such as ionic liquids.

| Solvent Type | Examples | Green Chemistry Advantage | Applicability Context |

|---|---|---|---|

| Traditional Halogenated | CCl4, CHCl3, CH2Cl2 | None; targeted for replacement. | Historic use in aromatic chlorination. acsgcipr.org |

| Aqueous Systems | Water | Non-toxic, non-flammable, low cost. | Used with reagents like NCS for chlorination. isca.me |

| Ionic Liquids | e.g., [Hmim][NO3] | Low volatility, tunable properties. | Can act as both solvent and promoter. acsgcipr.org |

| Alcohols | Methanol, Ethanol (B145695) | Biodegradable, lower toxicity than chlorinated solvents. | Can serve as both solvent and reagent in electrochemical syntheses. researchgate.net |

Atom economy focuses on maximizing the incorporation of all materials from the start into the final product. The direct introduction of the SF5 group via pentafluorosulfanyl chloride (SF5Cl) is considered an atom-economical process. nih.gov However, the generation of SF5Cl has historically posed challenges. A significant advancement in green chemistry has been the development of "gas-reagent-free" methods to produce key precursors like aryl tetrafluoro-λ⁶-sulfanyl chlorides (Ar-SF4Cl), which are readily converted to Ar-SF5 compounds. researchgate.net These methods utilize easy-to-handle solid reagents such as trichloroisocyanuric acid (TCICA) and potassium fluoride (KF), replacing hazardous gaseous reagents like Cl2 or highly aggressive fluorinating agents like AgF2. researchgate.netresearchgate.net

| Reagent Type | Historical Reagents | Modern, Greener Alternatives | Key Advantage of Alternative |

| Fluorinating Agent | Silver Difluoride (AgF2), Fluorine Gas (F2) beilstein-journals.org | Potassium Fluoride (KF) researchgate.net | Lower cost, reduced hazard, easier to handle. |

| Oxidant/Chlorinating Agent | Chlorine Gas (Cl2) beilstein-journals.org | Trichloroisocyanuric Acid (TCICA) researchgate.net | Solid, easier to handle, avoids use of hazardous gas. |

Preparation of Key Precursors and Intermediates for this compound Synthesis

The synthesis of the target compound hinges on the successful preparation of its core precursor, 4-(pentafluorosulfur)aniline . chemimpex.com The construction of this intermediate involves the formation of the aryl-SF5 bond followed by the installation or unveiling of the amino group.

A classical, albeit low-yielding, synthesis of 4-(pentafluorosulfur)aniline was first reported by Sheppard. nih.goviucr.org This multi-step process begins with bis-(4-nitrophenyl)-disulfide. This starting material is subjected to oxidative fluorination using silver difluoride (AgF2) in a solvent such as trichlorofluoromethane (B166822) (CFC-11) to yield 4-nitrophenylsulfur pentafluoride. nih.goviucr.org The nitro group of this intermediate is then reduced to an amine. This reduction is typically achieved through catalytic hydrogenation using hydrogen gas with a platinum(IV) oxide (PtO2) catalyst in an acidic ethanol solution. nih.goviucr.org The resulting hydrochloride salt is neutralized with a weak base, such as sodium bicarbonate, to yield the final precursor, 4-(pentafluorosulfur)aniline. nih.goviucr.org

More contemporary and practical methods have been developed that avoid harsh reagents like AgF2. These routes often still start with a diaryl disulfide but employ a combination of an alkali metal fluoride (like KF) and an oxidant. For example, treating a diaryl disulfide with excess chlorine gas in the presence of KF can produce an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, which can be subsequently converted to the desired Ar-SF5 compound. beilstein-journals.org

Once 4-(pentafluorosulfur)aniline is obtained, the final transformation is the regioselective chlorination at the 2- and 6-positions. The strong electron-withdrawing nature of the SF5 group deactivates the aromatic ring, necessitating robust chlorination conditions. This can be accomplished by treating the aniline with chlorine gas in a strongly acidic medium like concentrated sulfuric acid. rsc.org To enhance safety and efficiency, modern approaches for related deactivated anilines, such as 4-nitroaniline, utilize microflow systems where chlorine gas is first dissolved in a solvent like 1,2-dichloroethane (B1671644) before being mixed with the substrate. rsc.org This liquid-liquid system allows for rapid mixing and superior temperature control compared to traditional gas-liquid reactions.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Bis-(4-nitrophenyl)-disulfide | AgF2 in CCl3F (Classic Method) OR KF/Cl2 (Modern Method) | 4-Nitrophenylsulfur pentafluoride | beilstein-journals.orgnih.goviucr.org |

| 2 | 4-Nitrophenylsulfur pentafluoride | H2, PtO2 catalyst in acidic ethanol | 4-(Pentafluorosulfur)aniline hydrochloride | nih.goviucr.org |

| 3 | 4-(Pentafluorosulfur)aniline hydrochloride | NaHCO3 (aq) | 4-(Pentafluorosulfur)aniline | nih.goviucr.org |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dichloro 4 Pentafluorosulfur Aniline

Reactivity of the Amino Group: Functionalization and Derivatization Reactions

The amino group of 2,6-dichloro-4-(pentafluorosulfur)aniline, while being the most nucleophilic site of the molecule, exhibits attenuated reactivity due to two primary factors: steric hindrance from the two ortho-chlorine atoms and the powerful electron-withdrawing effect of the substituents on the ring, which decreases the electron density on the nitrogen atom. Despite these constraints, the amino group can undergo a variety of functionalization and derivatization reactions, typical of anilines.

Key reactions include acylation and condensation. For instance, SF₅-containing anilines are known to react with acyl chlorides or carboxylic acids to form the corresponding amides. In a general procedure for synthesizing meta-diamide insecticides, 4-SF₅-anilines are condensed with 3-benzamido-2-fluorobenzoic acid after its conversion to an acyl chloride with thionyl chloride. nih.gov This demonstrates the viability of the amino group in this compound for forming amide bonds, a crucial linkage in many biologically active molecules and advanced materials.

The table below summarizes typical derivatization reactions the amino group could undergo, based on the known chemistry of sterically hindered and electronically deactivated anilines.

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| Acylation | Acyl Chloride (e.g., Acetyl chloride), Base | N-(2,6-dichloro-4-(pentafluorosulfur)phenyl)acetamide | Forms an amide linkage. Generally requires forcing conditions due to reduced nucleophilicity. |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride), Base | N-(2,6-dichloro-4-(pentafluorosulfur)phenyl)sulfonamide | Produces sulfonamides, which are important functional groups in medicinal chemistry. |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | 2,6-dichloro-4-(pentafluorosulfur)benzenediazonium chloride | The resulting diazonium salt is a versatile intermediate for introducing various functionalities (e.g., -OH, -CN, -X) via Sandmeyer-type reactions. |

| Condensation | Aldehydes/Ketones | Schiff Base/Imine | Forms a C=N double bond. The stability of the product may vary. |

This table is illustrative and based on general aniline (B41778) reactivity. Specific experimental conditions for this compound may require optimization.

Electrophilic Aromatic Substitution Reactivity and Regioselectivity

Electrophilic aromatic substitution (SₑAr) on the this compound ring is severely restricted. The aromatic ring is exceptionally electron-deficient due to the cumulative inductive and resonance effects of the three powerful electron-withdrawing groups (EWGs): two chlorine atoms and the pentafluorosulfanyl (SF₅) group. The SF₅ group is one of the most strongly deactivating substituents known, often termed a "super-trifluoromethyl group". beilstein-journals.org

The directing effects of the substituents are as follows:

Amino (-NH₂): Strongly activating, ortho-, para-directing.

Chloro (-Cl): Deactivating, ortho-, para-directing.

Pentafluorosulfanyl (-SF₅): Strongly deactivating, meta-directing.

In this compound, the positions ortho to the amino group (positions 2 and 6) and the position para to it (position 4) are already substituted. This leaves only the meta positions relative to the amino group (positions 3 and 5) available for substitution. These positions are also meta to the SF₅ group and ortho/meta to the chlorine atoms.

The powerful deactivation of the ring makes SₑAr reactions challenging, requiring harsh conditions. However, if a reaction were to proceed, the regioselectivity would be governed by the least deactivating influence. The amino group, despite its lone pair being delocalized towards the electron-deficient ring, would still direct an incoming electrophile to its ortho and para positions. Since these are blocked, substitution is unlikely. Conversely, the strong meta-directing influence of the SF₅ group and the deactivating nature of the chlorine atoms would direct towards positions 3 and 5. Research on the bromination of 2-methyl-4-(pentafluorothio)aniline using N-bromosuccinimide (NBS) showed that bromination occurred at the 6-position, which is ortho to the activating amino group. nih.gov In the case of this compound, these ortho positions are blocked, further underscoring the difficulty of SₑAr reactions. Therefore, any potential electrophilic attack would be expected to occur, if at all, at the 3 or 5 positions, though the reaction would be extremely sluggish.

Nucleophilic Aromatic Substitution Pathways

The highly electron-poor nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. nih.gov In this molecule, the chlorine atoms are potential leaving groups.

The presence of the strongly electron-withdrawing SF₅ group at the para position and additional chlorine atoms at the ortho positions significantly stabilizes the negative charge in the Meisenheimer intermediate that would form upon nucleophilic attack at the chlorine-substituted carbons (C2 or C6). This stabilization lowers the activation energy for the substitution. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This suggests that the chlorine atoms in this compound could similarly be displaced by strong nucleophiles under suitable conditions.

Another potential pathway is Vicarious Nucleophilic Substitution (VNS), where a nucleophile attacks a carbon atom bearing a hydrogen atom, followed by the elimination of a leaving group from the nucleophile. beilstein-journals.org For this compound, this would involve an attack at C3 or C5. The high electron deficiency of these positions makes VNS a plausible reaction pathway, especially with nucleophiles designed for this transformation.

| Pathway | Attacked Position | Leaving Group | Requirement |

| SₙAr | C2 or C6 | Cl⁻ | Strong nucleophile; activation by ortho/para EWGs (SF₅ group provides strong para-activation). |

| VNS | C3 or C5 | H⁻ (facilitated by a group on the nucleophile) | A carbanion-type nucleophile with a leaving group attached to the nucleophilic carbon. |

Radical Reaction Chemistry of SF₅-Substituted Anilines

The chemistry of the pentafluorosulfanyl group is closely linked to radical pathways. The synthesis of many aliphatic SF₅ compounds involves the radical addition of SF₅Cl or SF₅Br to alkenes and alkynes. researchgate.net Mechanistic studies on the direct fluorination of diaryl disulfides to form arylsulfur pentafluorides suggest that the transformation of the intermediate ArSF₃ to ArSF₅ proceeds via a radical mechanism, involving an ArSF₄• radical species. researchgate.net

While less explored, SF₅-substituted anilines can also be expected to participate in radical reactions. The strong C-S and S-F bonds make the SF₅ group itself quite stable. However, radical reactions could potentially be initiated at other sites on the molecule. For example, hydrogen atom abstraction from the amino group could generate an anilinyl radical. The fate of such a radical would be influenced by the electronic properties of the heavily substituted ring.

Furthermore, radical addition to the aromatic ring is a possibility, although the electron-deficient nature of the ring would favor attack by nucleophilic radicals. The synthesis of 2-SF₅-(aza)indoles has been achieved through the radical addition of SF₅Cl to 2-ethynyl anilines, highlighting the compatibility of the aniline moiety with SF₅ radical chemistry. acs.org

Cycloaddition and Rearrangement Reactions

The literature specifically detailing cycloaddition and rearrangement reactions of this compound is sparse. However, inferences can be drawn from related chemistries.

Cycloaddition Reactions: The electron-deficient nature of the aromatic ring might suggest its potential use as a component in certain cycloaddition reactions, although its aromaticity presents a significant energy barrier. More plausibly, derivatives of the aniline could participate in such reactions. For example, SF₅-substituted acrylic esters and amides have been successfully used as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrones and azomethine ylides to form SF₅-substituted isoxazolidines and pyrrolidines, respectively. researchgate.netresearchgate.netdocumentsdelivered.com While the aniline itself is not the dienophile/dipolarophile, these studies show that the SF₅ group can be incorporated into molecules that undergo cycloadditions. In a different approach, chlorinated anilines have been used as templates in co-crystals to facilitate [2 + 2] cycloaddition reactions of other molecules upon UV irradiation, though the aniline itself does not participate directly in the bond formation. nih.gov

Rearrangement Reactions: Anilines and their derivatives are known to undergo various rearrangement reactions, such as the Hofmann-Martius rearrangement (migration of an alkyl group from nitrogen to the ring) or the Bamberger rearrangement (rearrangement of phenylhydroxylamines to aminophenols). researchgate.net More recently, rearrangements of arylsulfamates to para-sulfonyl anilines have been reported, proceeding through an intermolecular mechanism involving the release and re-addition of sulfur trioxide. researchgate.netnih.gov A sterically hindered substrate like 2,6-dichloroaniline (B118687) proved resistant to the initial sulfamation step in one study, suggesting that this compound might also be unreactive in similar rearrangement pathways due to steric hindrance around the amino group. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms involving this compound requires considering the profound electronic influence of its substituents, often aided by computational studies like Density Functional Theory (DFT).

Nucleophilic Aromatic Substitution (SₙAr): Traditionally viewed as a two-step process via a stable Meisenheimer intermediate, recent studies suggest that many SₙAr reactions may be concerted. nih.gov For a highly activated substrate like this compound, the mechanism of chlorine displacement would likely involve a transition state with significant negative charge buildup on the ring. DFT calculations on related systems, like 4,6-dichloro-5-nitrobenzofuroxan, have been used to investigate the course of nucleophilic substitution, confirming that the regioselectivity (attack at C4 vs. C6) is controlled by the electronic effects of the substituents. mdpi.com

Radical Pathways: As mentioned, the formation of the SF₅ group itself is believed to involve radical intermediates. A comprehensive computational study on the fluorination of ArSF₃ to ArSF₅ strongly supported a radical mechanism initiated by a fluorine radical attack, proceeding through an ArSF₄• intermediate. researchgate.net The transition state for the key propagation step, F₂ + ArSF₄• → ArSF₅ + F•, was found to be nearly barrierless. This underlying radical stability is crucial for understanding any radical transformations starting from an SF₅-arene.

Electrophilic Aromatic Substitution (SₑAr): The mechanism of SₑAr involves the formation of a cationic Wheland intermediate (σ-complex). For this compound, the stability of this intermediate would be severely compromised by the three strong EWGs. Ab initio molecular dynamics simulations on the reaction of aniline with CH₃⁺ have shown that positive charge allocation in the aromatic ring governs the substitution pattern. nih.gov Any mechanistic analysis for SₑAr on the title compound would need to account for the extreme destabilization of positive charge anywhere on the ring.

DFT calculations are a powerful tool for predicting reactivity. Descriptors such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui functions can provide detailed insight into the molecule's reactivity and regioselectivity, even for un- or under-explored reaction pathways. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural assignments and dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,6-Dichloro-4-(pentafluorosulfur)aniline in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous assignment of all atoms and offers insight into the electronic environment and dynamic processes.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons at the C3 and C5 positions are chemically equivalent and should appear as a single resonance, a singlet. The amino (-NH₂) protons will also produce a signal, which may be broad and its chemical shift can be dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Due to symmetry, four distinct signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached substituents. The carbon atom attached to the SF₅ group (C4) and the carbons bearing the chlorine atoms (C2, C6) are expected to be shifted downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative due to the presence of the pentafluorosulfur group. The SF₅ group typically displays a characteristic AB₄ spin system, consisting of one axial fluorine (Fₐ) and four equatorial fluorines (Fₑ). researchgate.net This results in two distinct signals: a quintet for the axial fluorine (coupled to the four equatorial fluorines) and a doublet for the equatorial fluorines (coupled to the single axial fluorine). researchgate.net The chemical shifts and coupling constants (J-coupling) are sensitive to the electronic nature of the aromatic ring.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 - 7.8 | Singlet | N/A | C3-H, C5-H |

| ¹H | ~4.0 - 5.0 | Broad Singlet | N/A | -NH₂ |

| ¹³C | ~145 - 150 | Singlet | N/A | C4-SF₅ |

| ¹³C | ~140 - 145 | Singlet | N/A | C1-NH₂ |

| ¹³C | ~125 - 130 | Singlet | N/A | C2-Cl, C6-Cl |

| ¹³C | ~115 - 120 | Singlet | N/A | C3, C5 |

| ¹⁹F | ~80 - 90 | Quintet | J(Fₐ-Fₑ) ≈ 140-150 | Axial Fluorine (Fₐ) |

| ¹⁹F | ~60 - 70 | Doublet | J(Fₑ-Fₐ) ≈ 140-150 | Equatorial Fluorines (Fₑ) |

Note: The chemical shifts are predictions based on data from analogous SF₅-substituted aniline (B41778) compounds and general substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ will contain absorptions from aromatic C=C ring stretching. Strong bands corresponding to C-Cl stretching are expected in the 1000-1100 cm⁻¹ range. The S-F stretching modes of the SF₅ group are very strong and typically appear in the 800-950 cm⁻¹ and 550-650 cm⁻¹ regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. The S-F stretching vibrations are also expected to be Raman active. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can often be observed in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Weak | Medium-Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aromatic C=C Stretch | 1550 - 1600 | Strong | Medium-Strong |

| N-H Bend (Scissoring) | 1600 - 1650 | Weak | Medium |

| C-Cl Stretch | 1000 - 1100 | Medium | Strong |

| S-F Stretch | 800 - 950 | Strong | Strong |

| S-F Stretch | 550 - 650 | Strong | Strong |

Note: These are typical frequency ranges for the assigned functional groups based on data for various substituted anilines and organosulfur compounds. researchgate.netchemicalbook.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent tool for separation and identification in complex mixtures. semanticscholar.orgresearchgate.net

For this compound (C₆H₄Cl₂F₅NS), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion, which will be characteristic of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways could include the loss of fluorine atoms, cleavage of the S-F bonds, or loss of the entire SF₅ group. The aromatic ring itself can also undergo fragmentation. GC-MS analysis would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, along with its mass spectrum for positive identification. researchgate.net

X-ray Diffraction: Single-Crystal and Powder X-ray Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Analysis (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used to identify the crystalline phase of the material, assess its purity, and monitor phase transitions.

The solid-state structure of this compound is governed by various non-covalent interactions. The principles of crystal engineering can be used to understand and predict this structure. Key potential interactions include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor. Potential acceptors include the nitrogen atom of a neighboring molecule (N-H···N) or, more likely given their abundance, the fluorine atoms of the SF₅ group (N-H···F). researchgate.net

Halogen Bonding: The chlorine atoms on the ring can act as halogen bond donors, interacting with electron-rich atoms.

π-π Stacking: The electron-deficient nature of the aromatic ring (due to the Cl and SF₅ substituents) could favor interactions with other aromatic rings. nih.gov

Analysis of crystal structures of similar compounds, such as pentafluoroaniline, reveals that N-H···F interactions and interactions between fluorine atoms and perfluorophenyl rings can be significant forces in the crystal packing. researchgate.net Similarly, studies on dichloroaniline derivatives show the presence of N-H···O and π-π interactions in their crystal lattices. nih.govresearchgate.net

Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for SF₅-functionalized surfaces)

When this compound is used to functionalize surfaces, specialized techniques are required to characterize the resulting monolayer or thin film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. dntb.gov.ua An XPS survey scan of a surface functionalized with the title compound would show peaks for C, N, Cl, S, and F. High-resolution scans of each element's core level (e.g., C 1s, N 1s, S 2p, F 1s, Cl 2p) would provide information on their chemical environment, confirming the covalent attachment and integrity of the molecule on the surface. mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive mass spectrometry technique that analyzes the outermost molecular layer of a surface. carleton.eduulvac-phi.com A primary ion beam sputters secondary ions from the surface, which are then analyzed by their mass-to-charge ratio. sintef.no For a surface functionalized with this compound, ToF-SIMS would detect characteristic molecular fragments of the compound, providing unambiguous confirmation of its presence. It can also be used to create chemical maps of the surface, showing the distribution of the functionalization. sintef.noresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 2,6-dichloro-4-(pentafluorosulfur)aniline from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in providing insights where experimental data is sparse.

Density Functional Theory (DFT) has become a standard tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.govscispace.com For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP or M06-2X and appropriate basis sets (e.g., 6-311+G(d,p)), would be utilized to determine its ground-state geometry, electronic structure, and vibrational frequencies. nih.govnih.gov These calculations can elucidate the influence of the highly electronegative SF₅ group and the ortho-chloro substituents on the aniline (B41778) ring and the amino group.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods would be valuable for benchmarking DFT results and for calculations where high accuracy is critical, such as determining reaction barriers or fine details of the electronic structure. For instance, ab initio calculations could provide a more precise description of electron correlation effects, which are significant in a molecule with multiple electronegative atoms.

Computational studies on related fluorinated anilines have demonstrated the utility of these methods in understanding their structure and stability. nih.gov For this compound, quantum chemical calculations would be essential for a detailed exploration of its fundamental chemical properties.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound is significantly influenced by the steric bulk of its substituents. Conformational analysis and geometry optimization are computational procedures used to identify the most stable arrangement of atoms in the molecule.

The primary conformational variables in this molecule include the orientation of the amino (-NH₂) group relative to the benzene (B151609) ring and the rotational barrier around the C-S bond of the pentafluorosulfur group. The two chlorine atoms in the ortho positions to the amino group are expected to cause significant steric hindrance, which would likely influence the pyramidalization of the nitrogen atom and its rotational freedom.

Geometry optimization, typically performed using DFT methods, would reveal the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformer. It is anticipated that the bulky SF₅ group and the ortho-chloro atoms would lead to a non-planar arrangement of the amino group with respect to the aromatic ring to minimize steric repulsion. The SF₅ group itself has an octahedral geometry, and its preferred orientation relative to the benzene ring would also be determined by minimizing steric clashes with the adjacent hydrogen atoms.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.41 Å |

| C-S Bond Length | ~1.80 Å |

| Average S-F Bond Length | ~1.59 Å |

| C-Cl Bond Length | ~1.74 Å |

| H-N-H Bond Angle | ~112° |

| C-N-H Bond Angle | ~115° |

| Amino Group Pyramidalization Angle | > 10° |

Investigation of Electronic Structure and Charge Distribution

The electronic structure of this compound is heavily influenced by the presence of multiple electron-withdrawing groups. The SF₅ group is known to be one of the most powerful electron-withdrawing groups, significantly more so than the trifluoromethyl (-CF₃) group. rowansci.comenamine.net The chlorine atoms also contribute to the inductive withdrawal of electron density from the aniline ring.

Computational methods can provide a detailed picture of the electron distribution through the analysis of molecular orbitals and atomic charges.

Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The strong electron-withdrawing nature of the SF₅ and chloro groups is expected to significantly lower the energies of both the HOMO and LUMO compared to aniline. This would result in a large HOMO-LUMO gap, suggesting high chemical stability. physchemres.org

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) atomic charges would quantify the electron density on each atom. It is predicted that the SF₅ group would induce a significant positive charge on the sulfur atom and the attached carbon atom (C4). The nitrogen atom of the amino group, while typically a weak electron-donating group through resonance, would have its donating capacity diminished by the strong inductive effects of the substituents. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The area around the amino group would likely be the most negative, while the region around the SF₅ group would be positive.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 3.5 D |

| Mulliken Charge on N | ~ -0.8 e |

| Mulliken Charge on S | ~ +1.5 e |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the characterization of new compounds and the interpretation of experimental spectra.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies and intensities. nih.govnih.gov By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, characteristic vibrational modes for the N-H stretches of the amino group, the C-N stretch, the aromatic C-C stretches, the C-Cl stretches, and the various S-F stretches would be predicted.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly sensitive to the molecular geometry and electronic environment, providing a stringent test for the accuracy of the computed structure. The ¹⁹F NMR spectrum would be particularly characteristic, showing distinct signals for the axial and equatorial fluorine atoms of the SF₅ group.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. bris.ac.uk The strong electron-withdrawing groups are expected to cause a hypsochromic (blue) shift in the main absorption bands compared to aniline.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations can provide deep insights into the reactivity of this compound and the mechanisms of its reactions. By mapping the potential energy surface, key stationary points, including reactants, products, intermediates, and transition states, can be located.

The amino group of aniline is a key site for reactions such as acylation, alkylation, and diazotization. The reactivity of the amino group in this compound would be significantly modulated by the electronic and steric effects of the substituents. The strong electron-withdrawing nature of the SF₅ and chloro groups would decrease the nucleophilicity of the amino group, making it less reactive towards electrophiles compared to unsubstituted aniline. The ortho-chloro groups would also sterically hinder the approach of reagents to the nitrogen atom.

Computational studies could model these reactions, for example, by calculating the activation energy barriers for the reaction of the aniline with an electrophile. This would provide a quantitative measure of its reduced reactivity. Furthermore, the calculations could explore the regioselectivity of electrophilic aromatic substitution on the aniline ring, although the ring is expected to be highly deactivated.

Analysis of the Electronic and Steric Effects of the SF₅ Group on the Aniline Scaffold

The pentafluorosulfur (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its superior electron-withdrawing ability and greater steric bulk. enamine.net

Electronic Effects: The SF₅ group is a strong -I (inductive) and weak -M (mesomeric) electron-withdrawing group. Its high electronegativity, greater than that of a CF₃ group, leads to a powerful inductive pull of electron density from the aromatic ring. researchgate.net This deactivates the ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen. The electron-withdrawing effect also increases the acidity of the N-H protons.

Computational methods allow for the quantification of these effects. For example, the steric effect can be evaluated by calculating van der Waals surfaces and volumes. The electronic effect can be analyzed through various parameters derived from the electronic structure calculations, such as atomic charges and molecular orbital energies.

Influence of the Pentafluorosulfanyl Sf₅ Group on Molecular Architecture and Chemical Behavior

Comparative Analysis of SF₅ Group with other Fluorinated Substituents (e.g., Trifluoromethyl)

The SF₅ group is often referred to as a "super-trifluoromethyl group" because it amplifies many of the properties associated with the more common trifluoromethyl (CF₃) group. researchgate.netenamine.netresearchgate.net However, a detailed comparison reveals significant differences in their steric and electronic profiles.

The SF₅ group is considerably more electronegative and electron-withdrawing than the CF₃ group. researchgate.netrowansci.com This is reflected in their respective Hammett constants, which quantify the electron-donating or -withdrawing influence of substituents on a benzene (B151609) ring. researchgate.netresearchgate.net The SF₅ group's powerful inductive effect significantly alters the electronic properties of the parent molecule. researchgate.netrowansci.com

Despite its high electronegativity, the SF₅ group is also more lipophilic than the CF₃ group, a property that can enhance membrane permeability in biological systems. researchgate.netrowansci.combenthamdirect.com From a steric perspective, the SF₅ group is substantially larger than the CF₃ group, with a van der Waals volume closer to that of a tert-butyl group. researchgate.netrsc.org This greater steric demand has profound implications for molecular conformation. benthamdirect.comrsc.org While both groups are known for their high thermal and chemical stability due to strong S-F and C-F bonds, the SF₅ group is generally considered more robust. rowansci.commdpi.comnih.gov

Table 1: Comparative Properties of SF₅ and CF₃ Substituents on a Benzene Ring

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.65 researchgate.net | 3.36 researchgate.net |

| Hammett Constant (σₚ) | 0.68 researchgate.net | 0.54 researchgate.net |

| Lipophilicity (π) | 1.51 researchgate.net | 0.88 researchgate.net |

| Van der Waals Volume (ų) | 55.4 rsc.org | 34.6 rsc.org |

| Inductive Effect (σI) | 0.55 researchgate.net | 0.39 researchgate.net |

| Resonance Effect (σR) | 0.11 researchgate.net | 0.12 researchgate.net |

Steric Demands and Conformational Constraints Imposed by the SF₅ Group

The pentafluorosulfanyl group imposes significant steric hindrance that influences molecular geometry. nih.gov With a volume of 55.4 ų, it is considerably larger than the trifluoromethyl group (34.6 ų) and approaches the size of a tert-butyl group (76.9 ų). rsc.org This substantial bulk can restrict the rotational freedom around the bond connecting the SF₅ group to the aromatic ring. benthamdirect.comacs.org

In aromatic compounds, the four equatorial fluorine atoms of the SF₅ group typically exhibit an "umbrella" shape, canting away from the aromatic ring. The steric demand of the SF₅ group can dramatically affect the conformation of small molecules by encumbering this rotational freedom. benthamdirect.com For instance, the presence of the SF₅ group can influence the stereochemistry of certain reactions by directing the approach of reagents due to its sheer size. rsc.org In substituted anilines like 2,6-Dichloro-4-(pentafluorosulfur)aniline, the steric bulk of the SF₅ group, in conjunction with the ortho-chlorine atoms, can influence the geometry of the amino group and its interactions with neighboring molecules.

Inductive and Resonance Effects of the SF₅ Group on the Aromatic Ring

The electronic influence of the SF₅ group on an aromatic ring is dominated by a powerful electron-withdrawing inductive effect (-I), with a smaller contribution from the resonance effect (-M or -R). chemistrysteps.com The high electronegativity of the five fluorine atoms polarizes the sulfur-fluorine bonds, which in turn strongly withdraws electron density from the aromatic ring through the sulfur-carbon sigma bond. rowansci.com

The Hammett constants provide a quantitative measure of these effects. The SF₅ group has a para-substituent constant (σₚ) of 0.68, which is nearly equivalent to that of the nitro (NO₂) group (σₚ = 0.78), indicating a very strong electron-withdrawing capability. researchgate.net A detailed breakdown shows that this is primarily due to its large inductive contribution (σI = 0.55), while its resonance contribution is relatively small (σR = 0.11). researchgate.net This strong -I effect deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Table 2: Hammett Constants for Selected Electron-Withdrawing Groups

| Substituent | σₚ (para) | σₘ (meta) | σI (Inductive) | σR (Resonance) |

|---|---|---|---|---|

| -SF₅ | 0.68 researchgate.netresearchgate.net | 0.61 researchgate.netresearchgate.net | 0.55 researchgate.net | 0.11 researchgate.net |

| -CF₃ | 0.54 researchgate.net | 0.43 rsc.org | 0.39 researchgate.net | 0.12 researchgate.net |

| -NO₂ | 0.78 researchgate.net | 0.73 researchgate.net | - | - |

Role of SF₅ in Modulating Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, F···F contacts)

The fluorine atoms of the SF₅ group are active participants in various non-covalent intermolecular interactions that are crucial for crystal engineering and molecular recognition.

Hydrogen Bonding : The SF₅ group frequently engages in weak C–H···F hydrogen bonds, which help to stabilize crystal structures. d-nb.inforesearchgate.net Crystal structure analyses show that the fluorine atoms of the SF₅ group are often surrounded by hydrogen atoms from neighboring molecules. d-nb.inforesearchgate.net The equatorial fluorine atoms are generally more potent hydrogen bond acceptors than the axial one. d-nb.info However, contacts with strong hydrogen bond donors like N-H are less common. d-nb.inforesearchgate.net

Halogen Bonding : The electron-withdrawing nature of the SF₅ group can activate adjacent atoms on the aromatic ring to act as halogen bond donors. For example, studies on SF₅-substituted iodobenzenes have shown that the SF₅ group, particularly from the ortho and meta positions, enhances the halogen bonding capability of the iodine atom. nih.govpreprints.orgresearchgate.net This effect is dependent on the substitution pattern on the benzene ring. preprints.org

F···F Contacts : While fluorine generally prefers F···H interactions over F···F contacts, the latter are important in many SF₅-containing crystal structures. d-nb.info In a significant number of cases, F···F contact distances are shorter than the sum of their van der Waals radii, indicating attractive interactions. d-nb.info These interactions contribute to the formation of specific packing motifs, such as supramolecular dimers and infinite chains. d-nb.info

Impact on Aromatic System Electron Density and Reactivity

The profound electron-withdrawing character of the SF₅ group significantly reduces the electron density of the aromatic ring. rowansci.com This deactivation has a major impact on the ring's chemical reactivity.

The electron-poor nature of the SF₅-substituted aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. benthamdirect.combeilstein-journals.org The SF₅ group, especially when combined with other withdrawing groups like a nitro group, strongly activates the ring for the displacement of a leaving group (such as a halogen) or a hydrogen atom by a nucleophile. beilstein-journals.orgacs.org For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SₙAr reactions with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This enhanced reactivity provides a synthetic pathway to a diverse range of novel SF₅-substituted benzene derivatives. beilstein-journals.orgacs.org Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution reactions due to the powerful deactivating effect of the SF₅ substituent.

Applications As Advanced Chemical Building Blocks and in Materials Science

Utilization of 2,6-Dichloro-4-(pentafluorosulfur)aniline as a Versatile Synthetic Intermediate

This compound is a highly functionalized aromatic amine that serves as a valuable and versatile intermediate in organic synthesis. Its utility stems from the distinct properties conferred by its substituents: the reactive amino group, the sterically hindering and electronically influencing ortho-chloro atoms, and the powerful pentafluorosulfur (SF₅) group at the para-position.

The SF₅ group is a dominant feature, often referred to as a "super-trifluoromethyl group" because its properties can represent an enhanced version of the well-known trifluoromethyl (CF₃) group. researchgate.netnih.gov The key characteristics that make the SF₅ group, and by extension SF₅-containing building blocks like this aniline (B41778), so desirable in synthesis include:

High Electronegativity : The SF₅ group is one of the most powerful electron-withdrawing groups in organic chemistry, significantly influencing the electronic properties of the aniline ring. rowansci.com

Chemical and Thermal Stability : The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ moiety highly resistant to chemical degradation and thermal decomposition, which is a crucial advantage for creating robust end-products. rowansci.comresearchgate.net

Lipophilicity : Despite its high polarity, the SF₅ group increases the lipophilicity of molecules, a property that can enhance solubility in nonpolar media and improve membrane permeability in biological systems. nih.govrowansci.com

Steric Profile : The SF₅ group is sterically bulky, which can be used to direct the conformation of molecules and influence their binding interactions with biological targets or their packing in materials. nih.gov

These properties make this compound a strategic starting material for introducing the SF₅ functionality into a wide range of more complex molecular architectures, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of target compounds. researchgate.netresearchgate.net

| Property | Pentafluorosulfur (SF₅) Group | Trifluoromethyl (CF₃) Group |

| Electronegativity | More electronegative | Highly electronegative |

| Lipophilicity | High | High |

| Stability | Exceptional thermal and chemical stability | High stability |

| Bioisosterism | Considered a "super" bioisostere of CF₃ | Bioisostere for various groups |

Role in the Development of Functional Materials and Polymers

The unique electronic and physical properties of the SF₅ group make this compound an attractive building block for the synthesis of novel functional materials and polymers. researchgate.net Its incorporation can lead to materials with enhanced thermal stability, specific electronic characteristics, and tailored physical properties.

Liquid Crystals

While specific research detailing the use of this compound in liquid crystals (LCs) is not widely documented, the properties of the SF₅ group make it a highly promising candidate for this application. Fluorine atoms are essential components in most modern liquid crystal materials used in display technology. researchgate.net The introduction of highly polar groups is a key strategy for designing LC molecules with a large dielectric anisotropy (Δε), which is critical for low-voltage display applications.

The SF₅ group possesses a very strong dipole moment. When incorporated into a calamitic (rod-shaped) molecular structure, it can induce a significant positive Δε. researchgate.net Research on other aryl-SF₅ compounds has shown that the SF₅ group can be considered a "super-trifluoromethyl" group in its powerful effect on dielectric anisotropy. researchgate.net Therefore, using this compound as a precursor would allow for the synthesis of new liquid crystalline materials with potentially superior performance characteristics, leveraging the exceptional polarity and stability of the pentafluorosulfur moiety.

Dye Synthesis and Photophysical Properties

The application of this compound in dye synthesis is an area of potential based on the electronic properties of the SF₅ group. Many modern organic dyes and chromophores are designed with a "push-pull" architecture, consisting of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A). This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the dye's color and photophysical properties.

Given that the SF₅ group is a potent electron acceptor, this compound is an excellent candidate to serve as a precursor for the acceptor component of such dyes. Research has been conducted on designing D-π-A chromophores that incorporate the electron-withdrawing SF₅ group at their periphery. researchgate.net By functionalizing the amino group of the aniline, it can be transformed into a powerful donor or linked to other conjugated systems, creating novel dyes for applications in optoelectronics or as functional colorants.

Contributions to Agrochemical Research (as a synthetic scaffold)

The pentafluorosulfur group has been successfully applied in the field of crop protection research to develop new, effective agrochemicals. nih.govnih.gov The unique properties of the SF₅ group can enhance the biological activity and improve the physicochemical properties of pesticides. This compound serves as a key synthetic scaffold for introducing this advantageous group into potential agrochemical candidates.

A notable example is the development of novel meta-diamide insecticides. In a study aimed at discovering new crop-protecting agents, researchers synthesized a series of compounds based on a para-SF₅ substituted aniline core. nih.gov The resulting insecticide, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, demonstrated high insecticidal activity, excellent selectivity, and favorable water solubility and log P values. nih.gov This work underscores the potential of using SF₅-anilines like the 2,6-dichloro derivative as a foundational structure in the discovery of next-generation insecticides, where the SF₅ moiety serves as an attractive functionality for modulating bioactivity. nih.gov

Application in Pharmaceutical Lead Compound Synthesis (as a bioisosteric replacement and scaffold)

In modern drug design, the strategic replacement of functional groups with bioisosteres—substituents that retain similar biological activity while improving other properties—is a cornerstone of lead optimization. ipinnovative.com The pentafluorosulfur group is increasingly recognized as a valuable bioisostere of the trifluoromethyl (CF₃) and tert-butyl groups. rowansci.com Consequently, this compound is a highly valuable scaffold for pharmaceutical lead compound synthesis.

The substitution of a CF₃ group with an SF₅ group can lead to significant improvements in a drug candidate's profile:

Enhanced Metabolic Stability : The exceptional chemical robustness of the SF₅ group can protect a drug molecule from metabolic degradation by enzymes like cytochrome P450, potentially extending its half-life in the body. rowansci.comnih.gov

Improved Pharmacokinetics : The high lipophilicity imparted by the SF₅ group can enhance a molecule's ability to cross cellular membranes, which may lead to improved absorption and bioavailability. rowansci.com

Modulated Binding Affinity : The unique steric and electronic nature of the SF₅ group can alter how a drug binds to its biological target, in some cases leading to enhanced efficacy and potency. rowansci.comnih.gov

The aniline moiety itself is a common feature in many pharmaceuticals but can be prone to metabolic oxidation, leading to toxic reactive metabolites. nih.gov While the 2,6-dichloro substitution pattern can already mitigate some of these pathways, the use of the aniline as a versatile handle for building more complex molecules makes it a staple in discovery chemistry. By providing a stable platform containing the advantageous SF₅ group, this compound enables medicinal chemists to explore new chemical space and design safer, more effective therapeutic agents. nih.govsigmaaldrich.com

Future Research Trajectories and Emerging Opportunities

Development of Highly Efficient and Selective Synthetic Routes for Complex SF₅-Anilines

The synthesis of highly substituted anilines often involves multi-step processes that can be challenging in terms of yield and selectivity. patsnap.comgoogle.comgoogle.comjustia.com While methods for producing simpler anilines, such as the reduction of nitroarenes using catalytic hydrogenation or reagents like stannous chloride, are well-established, their application to sterically hindered and electronically demanding substrates like SF₅-anilines requires significant optimization. youtube.com Future research will likely focus on developing more direct and efficient synthetic pathways.

Key research objectives in this area include:

Late-Stage Functionalization: Developing methods to introduce the SF₅ group or the aniline (B41778) functionality at a late stage in a synthetic sequence. This approach is crucial for creating complex molecules without the need to carry sensitive groups through numerous reaction steps.

Novel Catalytic Systems: Exploring new catalysts, potentially based on earth-abundant metals, for the amination or chlorination of SF₅-containing aromatic rings. This could lead to milder reaction conditions and improved functional group tolerance compared to traditional methods. google.comjustia.com

Flow Chemistry: Implementing continuous flow processes for nitration, reduction, and halogenation steps. Flow chemistry offers enhanced control over reaction parameters (temperature, pressure, mixing), which can improve safety, increase yields, and facilitate scalability for the production of complex anilines.

Table 1: Comparison of Potential Synthetic Strategies for Complex SF₅-Anilines

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|